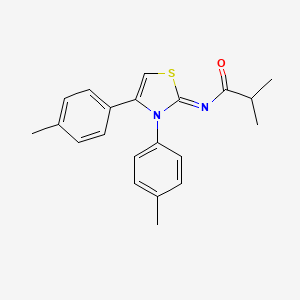
(Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide, also known as DTT, is a small molecule inhibitor of protein disulfide isomerase (PDI). PDI is a multifunctional enzyme that plays a critical role in protein folding, assembly, and quality control in the endoplasmic reticulum (ER) of eukaryotic cells. DTT has been widely used as a research tool to investigate the role of PDI in various biological processes.
Mecanismo De Acción
(Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide inhibits the activity of PDI by binding to its active site and blocking its enzymatic function. PDI catalyzes the formation and rearrangement of disulfide bonds in proteins, which is critical for their proper folding and function. By inhibiting PDI, (Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide disrupts this process and leads to the accumulation of misfolded proteins in the ER.
Biochemical and Physiological Effects:
(Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide has been shown to induce ER stress and the UPR in various cell types, leading to the activation of downstream signaling pathways such as PERK, ATF6, and IRE1. It has also been shown to induce oxidative stress and DNA damage, leading to the activation of the p53 pathway and the induction of apoptosis. (Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide has been used to investigate the role of PDI in various disease models, including cancer, neurodegenerative diseases, and viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide is a widely used research tool for investigating the role of PDI in various biological processes. Its advantages include its high potency, specificity, and ease of use. However, (Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide has some limitations, including its potential toxicity and nonspecific effects on other cellular processes. It is important to use appropriate controls and experimental conditions when using (Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide in research studies.
Direcciones Futuras
There are several future directions for research on (Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide and its role in PDI biology. One area of interest is the development of more potent and specific inhibitors of PDI that can be used as therapeutic agents for various diseases. Another area of interest is the investigation of the role of PDI in redox signaling and the regulation of cell proliferation and apoptosis. Finally, the development of new methods for monitoring PDI activity and protein folding in vivo will be important for understanding the complex biology of this critical enzyme.
Métodos De Síntesis
(Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide can be synthesized by the reaction of 3,4-di-p-tolylthiazol-2(3H)-amine with isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure (Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide.
Aplicaciones Científicas De Investigación
(Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide has been used in various scientific studies to investigate the role of PDI in protein folding, ER stress, and oxidative stress. It has been shown to inhibit the activity of PDI in vitro and in vivo, leading to the accumulation of misfolded proteins in the ER and the induction of the unfolded protein response (UPR). (Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide has also been used to investigate the role of PDI in redox signaling and the regulation of cell proliferation and apoptosis.
Propiedades
IUPAC Name |
N-[3,4-bis(4-methylphenyl)-1,3-thiazol-2-ylidene]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c1-14(2)20(24)22-21-23(18-11-7-16(4)8-12-18)19(13-25-21)17-9-5-15(3)6-10-17/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEDWGGOUSPLNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC(=O)C(C)C)N2C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

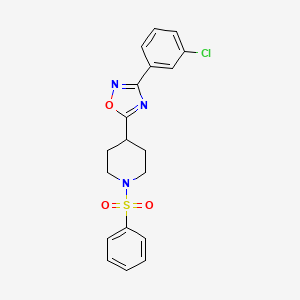
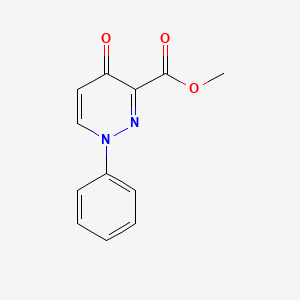
![Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B2472379.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dioxalate](/img/structure/B2472381.png)
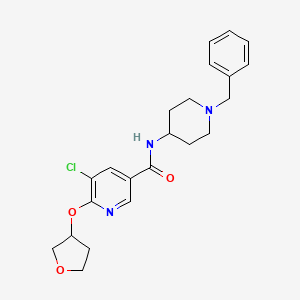
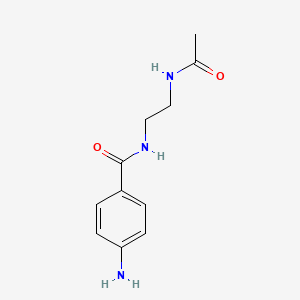
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2472386.png)
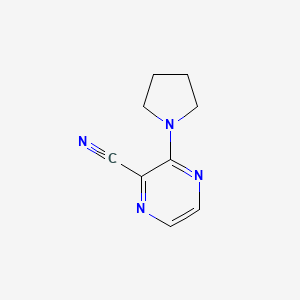

![Ethyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2472392.png)
![7-(furan-2-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2472393.png)
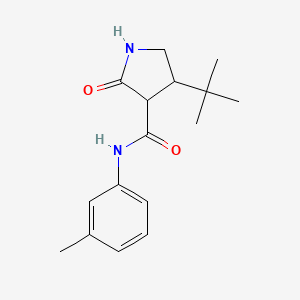
![(E)-N-[1-(1,3-Benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2472395.png)
![(Z)-3-cyclopropyl-1-{3-[(4-fluorobenzyl)oxy]phenyl}-3-hydroxy-2-propen-1-one](/img/structure/B2472396.png)